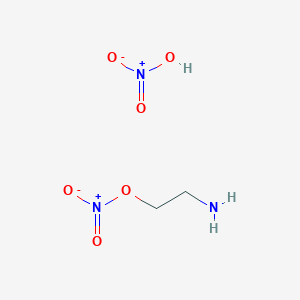

2-Aminoethyl nitrate; nitric acid

描述

Conceptual Framework of Organic Nitrates and Amino Alcohol Derivatives

Organic nitrates are a class of chemical compounds characterized by the functional group R−ONO₂, where 'R' represents an organic residue. wikipedia.org These molecules are formally esters resulting from the condensation of an alcohol with nitric acid (HNO₃). wikipedia.org The nitrate (B79036) ester group (-ONO₂) is distinct from the nitro group (-NO₂), which is found in nitro compounds and is bonded directly to a carbon atom. hmdb.ca The chemistry of organic nitrates is largely dictated by the reactivity of the O-NO₂ bond.

Amino alcohols are bifunctional organic compounds that contain both an amino group (-NH₂) and a hydroxyl (-OH) group. 2-Aminoethyl nitrate is derived from the simplest alkanolamine, ethanolamine (B43304) (also known as 2-aminoethanol). nih.govchemicalbook.com It is specifically the nitrate ester formed through the formal condensation of the hydroxyl group of ethanolamine with nitric acid. nih.govchemicalbook.com This structure confers the compound with the characteristic properties of both a primary amine and a nitrate ester. nih.gov This dual functionality is central to its chemical behavior and the focus of contemporary research.

Table 1: Chemical Properties of 2-Aminoethyl Nitrate

Data sourced from references nih.govchemscene.com.

Historical Context of Chemical Investigations Pertaining to Nitric Acid Esters

The study of nitric acid itself dates back to 13th-century alchemy. wikipedia.org However, the synthesis and investigation of its organic esters occurred much later. The industrial production of nitric acid was revolutionized in the early 20th century by processes like the Birkeland–Eyde process (1905) and the Ostwald process (1908), which made nitric acid a widely available reagent for chemical synthesis. wikipedia.orgfertechinform.org

The most famous early example of a nitrate ester is nitroglycerin, first synthesized in 1847. Its powerful explosive properties dominated early research into this class of compounds. wikipedia.orgyoutube.com In medicine, nitrate esters like isosorbide (B1672297) dinitrate and isosorbide mononitrate were later developed as vasodilators. wikipedia.org

Specific investigation into 2-aminoethyl nitrate for its chemical and potential therapeutic properties began around the 1960s. nih.gov During this period, it was studied under different names, including itramin tosylate and the trademarked name Nilatil. nih.gov This earlier work was largely overlooked in later literature, leading to its re-examination as a "new" compound decades later. nih.gov The initial research explored its vasodilator properties, a common characteristic of organic nitrates, though the underlying mechanisms were not well understood at the time. nih.gov

Current Research Paradigms and Unanswered Questions in 2-Aminoethyl Nitrate Chemistry

Contemporary research into 2-aminoethyl nitrate has distinguished it from classical organic nitrates like nitroglycerin, leading some to label it a "super nitrate". researchgate.netdrugbank.com A central paradigm of this research is the compound's ability to act as a potent vasodilator without inducing the common phenomena of tolerance and endothelial dysfunction associated with long-term use of other nitrates. researchgate.netnih.govnih.gov

Key Research Findings:

Mechanism of Action: Like other organic nitrates, 2-aminoethyl nitrate is a nitric oxide (NO) donor. nih.gov It induces vasorelaxation by generating NO, which in turn activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov

Bioactivation Pathway: A significant finding is that the bioactivation of 2-aminoethyl nitrate appears to differ from that of nitroglycerin. researchgate.net The biotransformation of nitroglycerin is heavily dependent on the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH-2), and inhibition of this enzyme is linked to tolerance. researchgate.net In contrast, studies have shown that 2-aminoethyl nitrate bioactivation is independent of ALDH-2 and does not cause the same level of mitochondrial oxidative stress. researchgate.netnih.gov

Tolerance Profile: While most organic nitrates induce tolerance to themselves and cross-tolerance to other vasodilators, 2-aminoethyl nitrate does not appear to cause cross-tolerance to agents like acetylcholine (B1216132) after in vivo treatment. researchgate.netnih.gov

Unanswered Questions and Future Research Directions:

The precise bioactivation pathway for 2-aminoethyl nitrate remains an area of active investigation. While ALDH-2 and cytochrome P450 enzymes seem to be uninvolved, some evidence suggests a potential role for xanthine (B1682287) oxidoreductase (XOR). nih.govnih.gov

Further research is needed to fully elucidate the structural and mechanistic reasons for its low potential to induce tolerance and oxidative stress compared to other high-potency nitrates. researchgate.netnih.gov

Beyond its vasoactive properties, 2-aminoethyl nitrate has also been explored in a different chemical context as a reagent for the protection of carbonyl groups in aldehydes, ketones, and carboxylic acids during organic synthesis. researchgate.net This application involves the formation of oxazolidines and oxazolines under mild conditions, representing another avenue of its chemical utility. researchgate.net

Table 2: Comparative Research Findings of Organic Nitrates

Data sourced from references researchgate.netnih.gov.

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| 2-Aminoethyl nitrate | Itramin; Nitrolamine; 2-nitrooxyethylamine |

| Nitric acid | Aqua fortis |

| Ethanolamine | 2-aminoethanol |

| Nitroglycerin | Glyceryl trinitrate (GTN) |

| Isosorbide dinitrate | Isordil |

| Isosorbide mononitrate | Imdur; Monoket |

属性

IUPAC Name |

2-aminoethyl nitrate;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3.HNO3/c3-1-2-7-4(5)6;2-1(3)4/h1-3H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIWCRRLFLDZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928054 | |

| Record name | Nitric acid--2-aminoethyl nitrate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4665-58-1, 133300-54-6 | |

| Record name | Ethanol, 2-amino-, 1-nitrate, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4665-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-, 1-nitrate, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004665581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-amino-, 1-nitrate, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid--2-aminoethyl nitrate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Aminoethyl Nitrate and Analogous Nitric Acid Esters

Direct O-Nitration of Amino Alcohols with Nitric Acid Systems

The direct introduction of a nitrooxy group onto an alcohol is a fundamental transformation in the synthesis of nitrate (B79036) esters. For amino alcohols like ethanolamine (B43304), the precursor to 2-aminoethyl nitrate, this reaction requires careful control to prevent unwanted side reactions, such as oxidation or N-nitration. stackexchange.com

Conventional Mixed Acid Nitration Mechanisms

The most common method for the synthesis of nitrate esters is the use of a "mixed acid" solution, which typically consists of concentrated nitric acid (HNO₃) and a dehydrating agent, most frequently concentrated sulfuric acid (H₂SO₄). wikipedia.orgopen.edu The key to this process is the in situ generation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

The mechanism proceeds as follows:

Formation of the Nitronium Ion: Sulfuric acid, being the stronger acid, protonates nitric acid. youtube.com

Dehydration: The protonated nitric acid readily loses a molecule of water to form the linear nitronium ion. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The alcohol's hydroxyl group, acting as a nucleophile, attacks the electrophilic nitrogen atom of the nitronium ion. youtube.com

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes the proton from the oxygen atom, yielding the final nitrate ester and regenerating the acid catalyst. youtube.com

The use of a strong dehydrating agent like sulfuric acid is crucial as it shifts the equilibrium towards the formation of the nitronium ion, thereby driving the reaction to completion. wikipedia.orgopen.edu However, the strongly acidic and oxidizing nature of mixed acid can lead to side reactions, particularly with sensitive substrates like amino alcohols. dtic.mil

Catalytic Nitration Approaches and Optimization (e.g., Lewis Acid Catalysis, Magnesium Triflate)

To overcome the limitations of traditional mixed acid nitration, milder and more selective catalytic methods have been developed. Lewis acids, for instance, can activate the nitrating agent or the alcohol, facilitating the reaction under less harsh conditions. researchgate.netfrontiersin.orgrsc.orgnih.gov

A notable example is the use of magnesium triflate (Mg(OTf)₂) as a catalyst. researchgate.net This approach offers a mild and selective O-nitration of alcohols with broad substrate scope and functional group tolerance. researchgate.net Mechanistic studies suggest that the magnesium catalyst plays a dual role, activating both the nitrating reagent and the alcohol substrate. researchgate.net This catalytic strategy allows for the synthesis of nitrate esters with high yields and selectivity. researchgate.net

| Catalyst System | Substrate Type | Key Advantages | Reference(s) |

| Magnesium Triflate / N,6-Dinitrosaccharin | Alcohols | Mild conditions, high selectivity, broad functional group tolerance | researchgate.net |

| Lewis Acids (general) | Alcohols | Milder than mixed acid, potential for improved selectivity | frontiersin.orgrsc.orgnih.gov |

Alternative Nitration Pathways for Nitrate Ester Formation

Beyond direct nitration with nitric acid systems, several alternative methodologies have been developed for the synthesis of nitrate esters, offering different reactivity profiles and substrate compatibility.

Utilizing Nitrate Salts (e.g., Lithium Nitrate, Potassium Nitrate) with Activating Agents

An alternative to using nitric acid directly is the employment of nitrate salts in conjunction with an activating agent. This approach can offer milder reaction conditions and improved stoichiometric control. dtic.mil For example, a mixture of a nitrate salt and sulfuric acid can generate the necessary nitrating species. dtic.mil The use of tetra-alkylammonium nitrates with triflic anhydride (B1165640) has also been shown to be an effective system for the nitration of alcohols. google.com

The Kaplan-Shechter reaction, while primarily used for synthesizing gem-dinitro compounds, involves the use of silver nitrate as an oxidant in the presence of nitrite (B80452) ions and a nitronate salt, highlighting the utility of nitrate salts in nitration chemistry. sciencemadness.org

Nitronium Ion Sources (e.g., Nitronium Tetrafluoroborate, Dinitrogen Pentoxide) in Organic Synthesis

Pre-formed sources of the nitronium ion provide a powerful and often cleaner alternative to mixed acid.

Nitronium Tetrafluoroborate (NO₂BF₄): This stable, commercially available salt is a potent electrophilic nitrating agent. masterorganicchemistry.comwikipedia.org It allows for nitrations to be carried out in non-aqueous, acid-free systems, which is particularly advantageous for substrates sensitive to acid-catalyzed hydrolysis. orgsyn.org NO₂BF₄ has been successfully used to nitrate a wide range of aromatic compounds and can also be applied to the synthesis of nitrate esters. orgsyn.orgresearchgate.net

Dinitrogen Pentoxide (N₂O₅): As a powerful nitrating agent, N₂O₅ has gained interest for its clean reaction profiles, often proceeding without the need for strong acids. lsbu.ac.ukcore.ac.ukepa.govresearchgate.net It is particularly effective for the synthesis of nitrate esters and nitramines. lsbu.ac.ukcore.ac.ukepa.govresearchgate.net N₂O₅ can be used in solution with an inert solvent like dichloromethane, minimizing the production of acidic waste streams associated with conventional methods. core.ac.uk A notable application is in nitrodesilylation reactions, where silyl (B83357) ethers are cleaved by N₂O₅ to cleanly yield nitrate esters in high yields. lsbu.ac.ukcore.ac.uk

| Nitrating Agent | Reaction Conditions | Key Features | Reference(s) |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Typically non-aqueous, acid-free | Potent electrophile, suitable for acid-sensitive substrates | masterorganicchemistry.comwikipedia.orgorgsyn.org |

| Dinitrogen Pentoxide (N₂O₅) | Inert solvent (e.g., dichloromethane) | Clean reactions, minimizes acidic waste, effective for nitrodesilylation | lsbu.ac.ukcore.ac.ukepa.govresearchgate.net |

Reactions Involving Acyl Nitrates and Nitropyridinium Salts

Acyl Nitrates: Acetyl nitrate, formed from the reaction of acetic anhydride and nitric acid, is a useful nitrating agent. google.comsciencemadness.orgwikipedia.org It has been successfully employed in the synthesis of nitrate esters, including complex molecules, often providing good yields. sciencemadness.orggoogle.com

Nitropyridinium Salts: While not as commonly cited in the general synthesis of simple nitrate esters, nitropyridinium salts represent another class of transfer nitrating agents that can be utilized in organic synthesis. Their reactivity can be tuned by altering the substituents on the pyridine (B92270) ring.

These alternative methods provide a diverse toolkit for the synthetic chemist, allowing for the tailored synthesis of 2-aminoethyl nitrate and other nitric acid esters with varying degrees of complexity and functionality.

Yield Optimization and Reaction Condition Control in 2-Aminoethyl Nitrate Synthesis

The synthesis of 2-aminoethyl nitrate and other nitrate esters is significantly influenced by several reaction parameters that can be controlled to optimize the yield. researchgate.net Key factors that affect the esterification process include the composition of the acid mixture, the temperature, and the duration of the reaction. researchgate.net

A process has been developed that achieves high yields, typically between 80% and 95%, by conducting the nitration of hydroxy-containing compounds with a nitrating agent like nitric acid in the absence of organic solvents. google.com In this method, the reaction mixture is subsequently neutralized, which causes the nitrate ester to precipitate or separate from the solution, allowing for its recovery. google.com

In the synthesis of related compounds, such as N-butyl-N-(2-nitroxyethyl)nitramine (n-BuNENA), specific conditions have been optimized for high yields. For instance, using a microreactor system, a yield of 87.1% with 98.1% purity was achieved by controlling parameters such as the flow rate of the reactant N-butylethanolamine, reaction temperatures, and the molar ratios of catalyst (ZnCl2) and nitric acid. researchgate.net Similarly, the application of 2-aminoethyl-nitrates for the protection of carbonyl groups to form 2-substituted oxazolines and oxazolidines has been shown to proceed with very good yields, often exceeding 90%. researchgate.net

Below is a table summarizing the yields of various products synthesized using 2-aminoethyl nitrate or analogous methods.

| Reactant | Product | Reagents/Conditions | Yield (%) |

| Cyclohexanone | 2-Spirocyclohexyl-oxazolidine | 2-Aminoethyl nitrate, CH2Cl2, Et3N | 89% |

| Benzaldehyde | 2-Phenyl-oxazolidine | 2-Aminoethyl nitrate, CH2Cl2, Et3N | 78% |

| N-butylethanolamine | n-BuNENA | Nitric acid, ZnCl2, microreactor | 87.1% |

| Various 2-oxazolines | β-nitrate ester carboxamides | TBN, O2 | Excellent yields |

Sustainability and Environmental Considerations in Nitrate Ester Synthesis

Traditional methods for synthesizing nitrate esters often rely on strongly acidic nitrating agents like sulfuric-nitric acid mixtures, which generate spent liquors that are difficult to dispose of without causing environmental harm. core.ac.uk In response, more environmentally friendly synthetic routes are being developed.

One such "green" approach is the use of dinitrogen pentoxide (N₂O₅) in an inert solvent as the nitrating agent. core.ac.uk This method avoids the need for strong acids. The N₂O₅ cleaves heteroatom-silicon bonds in silylamines and silyl ethers to produce nitramines or nitrate esters, respectively, without liberating acid. core.ac.uk This process is clean, provides good yields, and the silyl nitrate co-product can be reused for further nitrations, eliminating waste. core.ac.uk Another sustainable technique involves mechanochemical activation, which offers a rapid and efficient alternative with minimal solvent use and reduced reaction times for nitration processes. researchgate.net

From an environmental perspective, synthetic nitrate esters are considered xenobiotics, as there are no known naturally occurring examples of these compounds. researchgate.net Their introduction into the environment through industrial production and use poses a challenge to microorganisms. researchgate.net The widespread use of nitrogen-based compounds can lead to nitrate pollution, which has significant environmental impacts on aquatic systems, including eutrophication and the contamination of groundwater. aquamonitrix.com This underscores the importance of developing biodegradable nitrate esters or efficient methods for their removal from the environment. Research into the microbial biotransformation and biodegradation of nitrate esters is crucial for addressing their environmental impact. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Aminoethyl Nitrate

Quantum Chemical Calculations and Molecular Modeling of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-aminoethyl nitrate (B79036) at the molecular level. These methods model the electronic structure to predict geometry, energy, and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for optimizing molecular structures. sphinxsai.com For a molecule like 2-aminoethyl nitrate, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. This process involves finding the minimum energy conformation on the potential energy surface.

The optimization begins with an initial guess of the molecular structure and iteratively adjusts the atomic positions to lower the total electronic energy until a stationary point is reached. researchgate.netgithub.io Various exchange-correlation functionals, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), are employed to accurately model the electron density and, consequently, the molecular geometry. google.com The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. Furthermore, by exploring the potential energy surface, DFT can identify different conformers of 2-aminoethyl nitrate and calculate the energy barriers between them, offering a comprehensive view of its energetic landscape. While specific, detailed DFT geometry optimization studies on 2-aminoethyl nitrate are not prevalent in publicly accessible literature, the methodologies are well-established and routinely applied to similar molecules. ut.ee

The stability of an energetic material is critically related to its weakest chemical bond. For 2-aminoethyl nitrate, the O–NO₂ bond of the nitrate ester group is of primary interest. Computational chemistry provides a robust framework for calculating bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically.

High-accuracy composite methods, such as the Gaussian-n (G4) theories or CBS-QB3, and specific DFT functionals like M06-2X, have proven effective in calculating BDEs for various N-O bonded compounds. wayne.edu For instance, studies on related molecules like N,N,O-trisubstituted hydroxylamines show that calculated N-O single-bond BDEs can be significantly higher than generic textbook values, highlighting the importance of specific molecular environments. wayne.edu The calculation involves determining the energies of the intact molecule and the two resulting radical fragments (in this case, the aminoethoxyl radical and nitrogen dioxide, •NO₂). The BDE is the difference between the sum of the fragment energies and the energy of the parent molecule.

Table 1: Representative Calculated Bond Dissociation Energies (BDEs) for N-O Bonds in Related Compounds This table is illustrative and shows typical values for related bond types as specific calculated data for 2-aminoethyl nitrate is not readily available in the literature.

| Compound/Bond Type | Computational Method | Calculated BDE (kcal/mol) | Reference |

|---|---|---|---|

| N,N-dimethylmethoxyamine (N-O) | M06-2X | 60.1 | wayne.edu |

| Pyridine-N-oxide (N-O) | G4 | 63.8 | wayne.edu |

| Nitromethane (C-NO₂) | HF/STO-5G | 59.9 (Experimental) | dtic.mil |

These computational approaches allow for a systematic prediction of the thermal stability of 2-aminoethyl nitrate by quantifying the energy required to initiate its decomposition via O–NO₂ bond cleavage.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key descriptors of a molecule's ability to act as a nucleophile or an electrophile.

For 2-aminoethyl nitrate, the molecule possesses two distinct functional groups: a nucleophilic primary amine (-NH₂) and an electrophilic nitrate ester (-ONO₂).

The HOMO is expected to be primarily localized on the amino group, specifically the lone pair of electrons on the nitrogen atom. This orbital's energy level indicates the molecule's ability to donate electrons (nucleophilicity).

The LUMO is anticipated to be centered on the nitrate group, particularly on the antibonding σ(O-N) and π(N-O) orbitals. researchgate.net This orbital's energy level relates to the molecule's ability to accept electrons (electrophilicity) and is linked to the initial steps of decomposition or reaction with nucleophiles.

A study on the related molecule 2-aminoethanethiol showed that the HOMO-LUMO energy gap has a substantial influence on intermolecular charge transfer and bioactivity. sphinxsai.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. sphinxsai.com Reactivity descriptors, such as the Fukui function, can be derived from the FMOs to predict the most likely sites for nucleophilic or electrophilic attack within the molecule.

Table 2: Conceptual FMO Characteristics of 2-Aminoethyl Nitrate

| Orbital | Expected Primary Location | Associated Reactivity |

|---|---|---|

| HOMO | Amino Group (-NH₂) | Nucleophilic / Basic site |

| LUMO | Nitrate Ester Group (-ONO₂) | Electrophilic site; initiation of decomposition |

Mechanistic Insights from Computational Studies of Reaction Pathways

Computational chemistry is invaluable for elucidating complex reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to isolate and study experimentally.

The formation of 2-aminoethyl nitrate from ethanolamine (B43304) and nitric acid is an esterification reaction. Computational studies of similar processes reveal a detailed, multi-step mechanism. A key aspect of this reaction, especially when catalyzed by a strong acid like sulfuric acid, is the initial activation of nitric acid.

The mechanism proceeds through the following key steps, which can be modeled computationally:

Proton Transfer: The stronger acid (sulfuric acid) protonates nitric acid. Computational studies on the protonation of nitric acid have shown that protonation preferentially occurs at the hydroxylic oxygen atom. researchgate.net

Formation of an Intermediate: This protonation leads to the formation of a protonated nitric acid intermediate, H₂O⁺-NO₂. researchgate.net This species is effectively a complex between water and the highly electrophilic nitronium ion (NO₂⁺), sometimes referred to as a nitrooxonium ion.

Water Elimination: The intermediate rapidly loses a molecule of water to form the free nitronium ion (NO₂⁺), which is a powerful electrophile. youtube.com

Nucleophilic Attack: The alcohol group of ethanolamine acts as a nucleophile, attacking the nitrogen atom of the nitronium ion.

Deprotonation: A final proton transfer step from the newly formed oxonium ion intermediate to a base (like HSO₄⁻ or H₂O) yields the final product, 2-aminoethyl nitrate, and regenerates the acid catalyst. youtube.com

Computational studies are crucial for understanding the precise role of catalysts. In the synthesis of nitrate esters, a mixture of concentrated nitric and sulfuric acids is often used. open.eduresearchgate.net Sulfuric acid is the stronger of the two, and its role is not merely to act as a dehydrating agent but to facilitate the formation of the key reactive species.

Computational Prediction of Spectroscopic Signatures

The theoretical prediction of spectroscopic signatures for molecules like 2-Aminoethyl nitrate has become a vital tool in chemical research, complementing experimental data and providing deep insights into molecular structure and dynamics. By employing quantum chemical software packages, it is possible to model the electronic structure and predict vibrational and nuclear magnetic resonance spectra with a useful degree of accuracy. acs.org These computational methods, primarily rooted in Density Functional Theory (DFT) and ab initio calculations, allow for the elucidation of spectroscopic properties that can be difficult to resolve experimentally.

Vibrational Spectroscopy (IR and Raman)

The prediction of infrared (IR) and Raman spectra through computational means is a well-established practice. arxiv.org These methods calculate the vibrational frequencies of a molecule that arise from the periodic motion of its atoms. The most common approach involves optimizing the molecule's geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to the atomic positions. This process yields the harmonic vibrational frequencies. nih.govnih.gov

For a molecule like 2-Aminoethyl nitrate, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to calculate the vibrational wavenumbers, IR intensities, and Raman scattering activities. nih.gov The calculated frequencies are often systematically scaled to correct for approximations inherent in the theoretical model, such as the neglect of anharmonicity and the incomplete treatment of electron correlation. nih.gov

The resulting data provides a "molecular fingerprint," where specific vibrational modes can be assigned to the functional groups within the molecule. For 2-Aminoethyl nitrate (H₂N-CH₂-CH₂-O-NO₂), key vibrational modes would include the stretching and bending of the amino (-NH₂), methylene (B1212753) (-CH₂), and nitrate ester (-O-NO₂) groups.

Illustrative Predicted Vibrational Frequencies for 2-Aminoethyl Nitrate

The following table is a hypothetical representation of data that would be generated from a DFT calculation. The frequency ranges are based on typical values for these functional groups and are for illustrative purposes only, as specific computational data for 2-Aminoethyl nitrate is not available in the cited literature.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3450 - 3250 | Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) |

| 3000 - 2850 | Asymmetric & Symmetric C-H Stretch | Methylene (-CH₂) |

| ~1650 | N-H Scissoring/Bending | Amino (-NH₂) |

| 1650 - 1600 | Asymmetric NO₂ Stretch | Nitrate Ester (-O-NO₂) |

| 1470 - 1430 | C-H Scissoring/Bending | Methylene (-CH₂) |

| 1300 - 1250 | Symmetric NO₂ Stretch | Nitrate Ester (-O-NO₂) |

| 1150 - 1050 | C-N Stretch | Amino Alkane |

| 1050 - 970 | C-O Stretch | Alkyl Ether/Ester |

| ~850 | O-N Stretch | Nitrate Ester (-O-NO₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations are also extensively used to predict ¹H and ¹³C NMR chemical shifts. acs.org The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP. aip.orgresearchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. aip.org

To obtain the final chemical shifts for comparison with experimental data, the calculated absolute shielding values (σ) are referenced against the shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org The chemical shift (δ) is then determined by the formula: δ = σ(TMS) - σ(sample).

For 2-Aminoethyl nitrate, with the structure H₂N-CᵝH₂-CᵅH₂-O-NO₂, distinct chemical shifts would be predicted for the two non-equivalent methylene protons (Hᵅ and Hᵝ) and carbons (Cᵅ and Cᵝ). The electronegativity of the adjacent amino (-NH₂) and nitrate ester (-O-NO₂) groups would significantly influence the predicted chemical shifts of the neighboring nuclei. acs.org Protons and carbons attached to or near the highly electronegative nitrate ester group are expected to be deshielded and appear at a lower field (higher ppm value) compared to those closer to the amino group. orgchemboulder.com

Illustrative Predicted NMR Chemical Shifts for 2-Aminoethyl Nitrate

The following table is a hypothetical representation of data that would be generated from a DFT-GIAO calculation. The chemical shift values are estimates based on general principles and are for illustrative purposes only, as specific computational data for 2-Aminoethyl nitrate is not available in the cited literature.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H (on Cᵅ) | 4.0 - 4.5 | Adjacent to the highly electronegative -O-NO₂ group. orgchemboulder.com |

| ¹H (on Cᵝ) | 2.8 - 3.2 | Adjacent to the -NH₂ group and β to the -O-NO₂ group. |

| ¹H (on -NH₂) | 1.5 - 2.5 | Typical range for primary amine protons, can be broad. |

| ¹³C (Cᵅ) | 70 - 80 | Deshielded by the directly attached -O-NO₂ group. |

| ¹³C (Cᵝ) | 40 - 50 | Influenced by the adjacent -NH₂ group. |

These computational tools provide a powerful framework for predicting and interpreting the full range of spectroscopic signatures for a molecule like 2-Aminoethyl nitrate, offering a detailed view of its electronic and structural properties.

Advanced Analytical Chemistry Techniques for Characterization and Mechanistic Studies

Spectroscopic Methodologies for Structural Elucidation and Chemical Changes

Spectroscopic techniques are fundamental in analyzing 2-aminoethyl nitrate (B79036), providing insights into its functional groups, molecular structure, and behavior under various conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Decomposition Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nsf.govnih.govthermofisher.com For 2-aminoethyl nitrate, FTIR spectra would characteristically show absorption bands corresponding to the amine (N-H), alkyl (C-H), and nitrate ester (O-NO2) groups. The nitrate ester group typically exhibits strong, characteristic absorptions. thermofisher.com

FTIR is also invaluable for monitoring the decomposition of 2-aminoethyl nitrate. nih.gov By tracking changes in the intensity of the nitrate ester and other functional group peaks over time or with increasing temperature, the degradation process can be followed. nih.govnih.gov The appearance of new peaks, such as those for nitro groups (NO2) or carbonyls (C=O), can indicate the formation of decomposition products. ojp.govresearchgate.net Studies on similar nitrate esters have utilized FTIR-ATR (Attenuated Total Reflectance) to monitor nitrate concentrations, demonstrating the technique's utility in quantitative analysis and reaction monitoring. nih.govnih.govresearchgate.net

Table 1: Expected FTIR Absorption Bands for 2-Aminoethyl Nitrate

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300-3500 | Medium-Weak |

| Alkyl (C-H) | Stretch | 2850-2960 | Medium |

| Nitrate Ester (O-NO₂) | Asymmetric Stretch | 1600-1650 | Strong |

| Nitrate Ester (O-NO₂) | Symmetric Stretch | 1270-1290 | Strong |

| C-N | Stretch | 1020-1250 | Medium-Weak |

Note: The exact positions of these bands can be influenced by the molecular environment and sample phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is essential for confirming the molecular structure of 2-aminoethyl nitrate. nih.govcnr.it ¹H NMR provides information about the chemical environment of the hydrogen atoms in the molecule.

For 2-aminoethyl nitrate, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the two different methylene (B1212753) groups (-CH₂-). The protons on the carbon adjacent to the amine group would appear at a different chemical shift than those adjacent to the nitrate ester group due to the different electronic environments. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Aminoethyl Nitrate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H₂N-CH ₂- | ~2.8-3.2 | Triplet |

| -CH ₂-O-NO₂ | ~4.4-4.8 | Triplet |

Note: These are estimated values and can vary based on the solvent and instrument used.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. ugm.ac.idforcetechnology.com If 2-aminoethyl nitrate can be prepared in a crystalline form, XRD analysis can provide precise information about the arrangement of atoms and molecules in the crystal lattice, including bond lengths and angles. researchgate.netnih.gov This technique is crucial for understanding the three-dimensional structure and intermolecular interactions, which can influence the compound's physical properties and stability. The diffraction pattern obtained is unique to the crystalline form of the compound, acting as a fingerprint for identification. forcetechnology.com

UV-Vis Spectroscopy for Decomposition Kinetics and Dye Nitration Probes

UV-Vis spectroscopy can be employed to study the decomposition kinetics of 2-aminoethyl nitrate. thermofisher.comsapub.org While the parent compound may not have strong absorption in the standard UV-Vis range, its decomposition products might. For instance, the formation of species like nitrogen dioxide (NO₂) during decomposition could be monitored as it has a known UV-Vis absorption spectrum. researchgate.net By tracking the change in absorbance of a specific product or reactant over time, the rate of the decomposition reaction can be determined. sapub.org

Furthermore, UV-Vis spectroscopy can be used with dye nitration probes. In this method, a dye that changes color upon nitration is introduced into the system. The decomposition of 2-aminoethyl nitrate can release nitrating species, which then react with the dye. The resulting color change can be quantified using a UV-Vis spectrophotometer, providing an indirect measure of the decomposition rate.

Gas Chromatography-Vacuum Ultraviolet (GC-VUV) Spectroscopy for Decomposition Product Analysis

Gas Chromatography coupled with Vacuum Ultraviolet (GC-VUV) spectroscopy is a powerful technique for separating and identifying the volatile products of decomposition. nih.govojp.gov As 2-aminoethyl nitrate decomposes, it can form a variety of smaller, volatile molecules. nih.gov GC separates these products based on their boiling points and interactions with the stationary phase, while the VUV detector provides a unique absorption spectrum for each compound as it elutes. vuvanalytics.com This technique is particularly useful because many small molecules, which can be difficult to differentiate with other methods, have distinct and structured spectra in the VUV region. nih.gov Studies on other nitrate esters have shown that GC-VUV can identify decomposition products such as nitric oxide, carbon monoxide, and formaldehyde (B43269). ojp.govnih.gov

Mass Spectrometry (MS) Techniques for Identification of Parent Compound and By-products

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the parent compound and to identify its fragmentation patterns and by-products. creative-proteomics.comnih.gov When 2-aminoethyl nitrate is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, confirming the molecular weight.

The molecule also undergoes fragmentation in a predictable manner, producing a unique mass spectrum that can be used for identification. Common fragmentation pathways for nitrate esters involve the loss of the nitrate group (NO₃) or nitrogen oxides (NO₂, NO). Analysis of the fragments provides structural information. For instance, the mass spectrum of ethyl nitrate, a related compound, is available in the NIST database and shows characteristic fragmentation. nist.gov

Furthermore, when coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures, such as the by-products of 2-aminoethyl nitrate synthesis or decomposition. researchgate.net Each component of the mixture is separated by the GC and then individually analyzed by the MS, allowing for their identification.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Trace Detection and By-product Characterization

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful tool for the rapid, direct analysis of solids and liquids with minimal to no sample preparation. fao.orgojp.gov This ambient ionization technique involves exposing the sample to a heated stream of metastable gas, typically helium or nitrogen, which desorbs and ionizes the analytes for mass spectrometric detection. ojp.govnih.govnist.gov DART-MS is particularly valuable in forensic science for the trace detection of energetic materials, including nitrate esters. fao.orgnih.gov

The soft ionization nature of DART often results in easily interpretable mass spectra, predominantly showing protonated or deprotonated molecules. ojp.govnist.gov For nitrate esters, negative ion mode is commonly employed. nih.gov The technique's ability to provide a near-complete chemical profile of a sample in real-time makes it an attractive screening tool. ojp.govnih.gov Furthermore, coupling DART with high-resolution mass spectrometry allows for accurate mass measurements, aiding in the identification of unknown compounds and byproducts. The development of thermal desorption DART (TD-DART) has enhanced its capabilities, enabling the rapid and specific analysis of materials from swabs. acs.org

Recent advancements have focused on mitigating the heat damage that can occur on sensitive surfaces during DART analysis by using a time-controlled mechanical shutter, allowing for discrete sampling without visible or microscopic damage. si.edursc.org

Key Findings from DART-MS Studies:

| Finding | Significance |

| Rapid Screening: | DART-MS allows for the fast, presumptive screening of materials for the presence of 2-aminoethyl nitrate and other energetic compounds. nih.gov |

| Trace Detection: | The technique is sensitive enough to detect trace amounts of analytes, making it suitable for forensic applications. fao.org |

| Minimal Sample Prep: | Direct analysis of samples without extensive preparation steps streamlines the analytical workflow. fao.orgojp.gov |

| By-product ID: | The ability to generate ions from a wide range of compounds aids in the characterization of potential synthesis by-products. |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the separation, identification, and quantification of compounds in complex mixtures. rsc.org It combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. rsc.org For the analysis of nitrate esters like 2-aminoethyl nitrate, LC-MS, particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in the negative ion mode, has proven effective. nih.gov

Impurity profiling is a critical application of LC-MS in the characterization of chemical compounds. By separating the main component from minor impurities, LC-MS allows for their individual detection and identification. The use of post-column additives can enhance the formation of characteristic adduct ions, aiding in the identification of nitrate esters. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, which is particularly useful for trace analysis and complex matrices. ut.eenih.gov Derivatization techniques can also be employed to improve the stability and chromatographic behavior of analytes like nitrite (B80452), a potential impurity or degradation product. nih.govtdl.org

Typical LC-MS Parameters for Nitrate Ester Analysis:

| Parameter | Condition |

| Column: | Reversed-phase columns (e.g., C18) are commonly used for separating polar and hydrophobic compounds like nitrate esters. researchgate.net |

| Mobile Phase: | Gradients of aqueous solutions and organic solvents (e.g., acetonitrile (B52724) or methanol) with additives like formic acid are often employed. nih.gov |

| Ionization Source: | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are frequently used. nih.gov |

| Detection Mode: | Negative ion mode is typically preferred for the analysis of nitrate esters. nih.gov |

Chromatographic Separations and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of chemical compounds. rsc.org By separating a sample into its individual components, HPLC allows for the quantification of the main compound and any impurities present. For nitrate esters, reversed-phase HPLC is a common approach due to their polar and hydrophobic nature. researchgate.net

The choice of detector is crucial for the sensitive and selective detection of 2-aminoethyl nitrate and related compounds. While UV detectors can be used, particularly for compounds with UV absorbance, chemiluminescence detection offers high sensitivity for nitrate esters following alkaline hydrolysis. researchgate.netshodex.com The development of HPLC methods for the simultaneous determination of nitrate and nitrite is also relevant, as nitrite can be a potential impurity or degradation product. jfda-online.comresearchgate.net Method validation, including linearity, accuracy, and precision, is essential to ensure the reliability of the purity assessment. nih.govnih.gov

HPLC Method Parameters for Nitrite and Nitrate Determination:

| Parameter | Condition | Reference |

| Mobile Phase | 0.01 M octylammonium orthophosphate in 30% (v/v) aqueous methanol (B129727) (pH 7.0) | jfda-online.com |

| Flow Rate | 0.8 mL/min | jfda-online.com |

| Detection | UV at 210 nm | shodex.com |

| Column | Polymer-based amino column | shodex.com |

| Analysis Time | Within 10 minutes | jfda-online.com |

Mechanistic Investigations of Decomposition Pathways and Stability Modulators

Thermolytic Decomposition Mechanisms of Nitrate (B79036) Esters

The thermal decomposition, or thermolysis, of nitrate esters is a process of chemical breakdown induced by heat. wikipedia.org This process is critical for understanding the stability of these compounds. The primary rate-determining step in the thermolysis of most nitrate esters is the homolytic cleavage of the RO-NO2 bond. uri.edu However, the specific pathways and products can be influenced by the molecular structure of the ester and the presence of other substances. uri.eduresearchgate.net

The initial and often rate-determining step in the thermal decomposition of many nitrate esters is the homolytic cleavage of the relatively weak oxygen-nitrogen bond (O-NO2). uri.eduresearchgate.net This bond scission results in the formation of an alkoxy radical (RO•) and a nitrogen dioxide radical (•NO2). uri.edu The energy required for this bond cleavage, known as the bond dissociation energy (BDE), is a key factor in the thermal stability of the compound. researchgate.net For many simple alkyl nitrates, this process is reversible, with the radicals able to recombine. uri.edu

The subsequent reactions of the initially formed alkoxy radical are highly dependent on its structure. uri.edu Primary alkoxy radicals can undergo further reactions, such as β-scission, which involves the breaking of a carbon-carbon bond adjacent to the oxygen, leading to the formation of formaldehyde (B43269) and an alkyl radical. uri.edu Secondary alkoxy radicals have a greater tendency to undergo β-cleavage compared to primary ones. uri.edu For instance, the decomposition of 2-propanol nitrate yields a 2-propoxy radical, which can then lead to acetaldehyde (B116499) and a methyl radical. uri.edu Tertiary nitrate esters may follow different decomposition pathways, such as elimination reactions, rather than simple homolysis. uri.edu

A direct consequence of the initial O-NO2 bond cleavage is the formation of nitrogen dioxide (NO2). uri.eduresearchgate.net This is a common product in the thermal decomposition of all nitrate esters. chemguide.co.uksavemyexams.com The brown color of nitrogen dioxide gas is often a visible indicator of decomposition. chemguide.co.ukissr.edu.khyoutube.com Nitrogen dioxide can further react with other radical species present or participate in secondary reactions. For example, it can react with alkyl radicals formed during β-scission. uri.edu

Beyond nitrogen oxides, a variety of other gaseous products can be formed, largely depending on the subsequent reactions of the carbon-containing fragments. As mentioned, formaldehyde (HCHO) is a common product resulting from the β-scission of primary alkoxy radicals. uri.edu The decomposition of dinitrates, such as 1,4-butanediol (B3395766) dinitrate, can lead to the formation of ethylene, in addition to formaldehyde and nitrogen dioxide. uri.edu In the case of 2,3-butanediol (B46004) dinitrate, acetaldehyde is produced instead of formaldehyde and ethylene. uri.edu

Key Gaseous Products from Thermolysis of Selected Nitrate Esters

| Nitrate Ester | Primary Gaseous Products | Reference |

|---|---|---|

| Ethyl Nitrate | Nitrogen Dioxide (NO2), Acetaldehyde, Nitric Oxide | dtic.mil |

| 1,4-Butanediol Dinitrate | Formaldehyde (HCHO), Nitrogen Dioxide (NO2), Ethylene | uri.edu |

| 2,3-Butanediol Dinitrate | Acetaldehyde, Nitrogen Dioxide (NO2) | uri.edu |

| Group 2 Nitrates (general) | Nitrogen Dioxide (NO2), Oxygen (O2) | chemguide.co.uksavemyexams.com |

The thermal decomposition of nitrate esters can be accelerated through autocatalysis, where a product of the reaction acts as a catalyst for further decomposition. researchgate.net Nitrogen dioxide (NO2), a primary decomposition product, is a key species in these autocatalytic cycles. researchgate.net The accumulation of NO2 can significantly increase the rate of decomposition, leading to a potential for thermal runaway if the heat generated is not dissipated. wikipedia.orgresearchgate.net

The presence of acids can also significantly decrease the thermal stability of nitrate esters and promote decomposition. researchgate.net For example, studies on 2-ethylhexyl nitrate have shown that acids like sulfuric and nitric acid can lower its onset decomposition temperature. researchgate.net This is a critical consideration in the production and storage of these compounds, as acidic impurities can pose a significant safety hazard. researchgate.net

The thermal stability of nitrate esters is also influenced by their molecular structure. For instance, in a series of related compounds, the stability can be affected by the size and charge density of cations in the case of ionic nitrate salts, or by the nature of substituents on the organic backbone in covalent esters. nih.govchemguide.co.uklibretexts.org

Hydrolysis and Denitration Mechanisms of Organic Nitrates

Organic nitrates can undergo hydrolysis in the aqueous phase, a reaction that can act as a significant sink for these compounds in certain environments. copernicus.orgcopernicus.org This process involves the cleavage of the nitrate ester bond by water, leading to the formation of an alcohol and nitric acid (HNO3). copernicus.org The rate of hydrolysis is highly dependent on the structure of the organic nitrate and the pH of the solution. copernicus.orgcopernicus.org

Studies have shown that the hydrolysis of organic nitrates is often acid-catalyzed. copernicus.orgcopernicus.org For example, the hydrolysis rate of an α-pinene-derived organic nitrate was found to increase significantly with increasing acidity, with lifetimes ranging from over 8 hours at neutral pH to just over 8 minutes at a highly acidic pH. copernicus.org This suggests that in acidic environments, such as certain atmospheric aerosols, hydrolysis can be a rapid degradation pathway. copernicus.orgcopernicus.org

The products of hydrolysis are typically the parent alcohol and nitric acid. copernicus.org However, depending on the reaction conditions and the structure of the nitrate ester, other products may be formed. For instance, under certain conditions, the reduction of the nitrate group can occur, leading to the formation of nitrite (B80452) ions (NO2-). While nitric acid is a common product of hydrolysis, the formation of nitrite suggests that reductive pathways can also be at play. rsc.org

Hydrolysis Data for an α-Pinene-Derived Organic Nitrate

| pH | Hydrolysis Lifetime | Reference |

|---|---|---|

| 0.25 | 8.3 minutes | copernicus.org |

| 6.9 | 8.8 hours | copernicus.org |

In biological systems, the denitration of organic nitrates can be catalyzed by enzymes. nih.govnih.gov This enzymatic process is a key aspect of the metabolism of many organic nitrate compounds. A number of enzymes have been identified that can catalyze the reduction of organic nitrates, leading to the release of nitrite (NO2-) or nitric oxide (NO). nih.govnih.gov

One notable family of enzymes capable of this transformation is the "Old Yellow Enzyme" (OYE) and its homologs. nih.gov These enzymes can catalyze the NADPH-dependent reduction of organic nitrates like nitroglycerin, producing nitrite. nih.gov The reaction proceeds through the formation of an enzyme-substrate complex, and the chemical mechanism is thought to involve radical transfers. nih.gov

Other enzyme systems, such as those involving cytochrome P450, have also been implicated in the metabolism of organic nitrates in the liver. nih.gov However, studies suggest that in the liver, organic nitrates are primarily metabolized to nitrite or nitrate, rather than directly to nitric oxide. nih.gov The specific pathway and the extent of denitration can vary depending on the chemical structure of the organic nitrate. nih.gov

Enzymatic denitrification pathways are also a crucial part of the global nitrogen cycle, where microorganisms use nitrate and nitrite as electron acceptors in the absence of oxygen. researchgate.netresearchgate.net Enzymes such as nitrate reductase and nitrite reductase are central to this process, converting nitrate to nitrite, and then to gaseous nitrogen compounds like nitric oxide and eventually dinitrogen (N2). researchgate.netmtu.edufrontiersin.org While these pathways are generally associated with inorganic nitrate, some of the enzymes involved may also have activity towards organic nitrates.

Role of Stabilizers in Mitigating Decomposition in Nitrate Ester-Based Materials

Nitrate esters are prone to autocatalytic decomposition, a process where the breakdown products, primarily nitrogen oxides (NOx), catalyze further degradation. researchgate.net This can compromise the material's integrity and safety. To counter this, chemical stabilizers are incorporated into nitrate ester formulations. These additives function by neutralizing the acidic and radical byproducts, such as NO, NO₂, HNO₂, and HNO₃, that are released during the initial slow decomposition of the O-NO₂ groups. researchgate.net By scavenging these reactive species, stabilizers interrupt the autocatalytic cycle, slow down the rate of decomposition, and prevent further deterioration of the material. researchgate.netresearchgate.net

A variety of compounds are employed as stabilizers, with aromatic amines and urea (B33335) derivatives being the most common. researchgate.net Their primary function is to react with and neutralize the nitrogen oxides that drive autocatalytic decomposition.

Lignin (B12514952): This natural polymer has emerged as a promising "green" stabilizer. nih.gov Its mechanism involves the reaction of its phenolic and other reactive sites with the nitrogen dioxide (NO₂) released during nitrate ester degradation. This interaction effectively traps the NOx radicals, preventing them from participating in further decomposition reactions. tandfonline.com Studies have shown that lignin can exhibit a stabilizing effect comparable to that of traditional stabilizers. tandfonline.comtandfonline.com

2-Nitrodiphenylamine (2-NDPA): As a member of the aromatic amine family of stabilizers, 2-NDPA's primary role is to scavenge the acidic nitrates and nitrogen oxides produced during the gradual breakdown of nitrate esters. researchgate.net Upon reacting with these decomposition products, 2-NDPA is converted into a range of nitro and nitroso derivatives. dtic.mil This process effectively removes the catalysts for further, accelerated degradation. dtic.mil

1,3-Dimethyl-1,3-diphenylurea (Centralite II): This compound, a urea derivative, functions similarly to other stabilizers by reacting with and neutralizing the NOx byproducts of nitrate ester decomposition. researchgate.netresearchgate.net Often referred to as Centralite II or C-II, it interrupts the degradation cascade by scavenging these reactive nitrogen species, thereby extending the chemical stability and service life of the material. tandfonline.comresearchgate.net Its reaction with nitrogen oxides leads to the formation of various nitro and nitrosamine (B1359907) derivatives. dtic.mil

To assess the long-term stability and effectiveness of these agents in a shortened timeframe, nitrate ester materials are subjected to accelerated thermal aging. This process involves storing the materials at elevated temperatures to speed up the decomposition reactions. tandfonline.com The efficiency of the stabilizers is then evaluated by measuring various parameters, such as mass loss or the quantity of evolved nitrous gases over time. tandfonline.com

A comparative study was conducted on a double-base propellant composed of nitrocellulose (NC) and diethylene glycol dinitrate (DEGDN) to evaluate the efficiency of Lignin, 2-Nitrodiphenylamine (2-NDPA), and 1,3-Dimethyl-1,3-diphenylurea (C-II). The formulations were aged at 338.65 K for 60 days. tandfonline.com The results indicated that the mass loss for the unstabilized propellant (DBP1) increased significantly, becoming unstable after 20 days. In contrast, the stabilized formulations (DBP2 with 2-NDPA, DBP3 with C-II, and DBP4 with Lignin) showed a much more gradual and comparable mass loss over the 60-day period, demonstrating the effectiveness of all three stabilizers. tandfonline.com

Table 1: Mass Loss of NC/DEGDN Formulations During Accelerated Aging at 338.65 K

| Aging Time (days) | DBP1 (Unstabilized) Mass Loss (%) | DBP2 (2-NDPA) Mass Loss (%) | DBP3 (C-II) Mass Loss (%) | DBP4 (Lignin) Mass Loss (%) |

|---|---|---|---|---|

| 0 | 0.49 | 0.52 | 0.55 | 0.48 |

| 20 | 1.85 | 0.61 | 0.63 | 0.59 |

| 40 | - | 0.74 | 0.70 | 0.67 |

| 60 | - | 0.85 | 0.82 | 0.79 |

Data sourced from a 2024 study on nitrate ester propellants. tandfonline.com Note: DBP1 became unstable after 20 days.

Depletion rates of stabilizers are also a key indicator of performance. In one study on a different propellant, the depletion of 2-NDPA was found to follow a zeroth-order reaction, with a distinct change in activation energy noted at 70°C, indicating different reaction kinetics at higher temperatures. osti.gov

Photolytic Degradation Pathways of Nitrate Esters

Beyond thermal stress, nitrate esters are also susceptible to degradation upon exposure to ultraviolet (UV) light. dtic.milcdnsciencepub.com The photolytic decomposition process is initiated by the absorption of photons, which provides the energy to break chemical bonds.

The primary photolytic degradation pathway involves the cleavage of the O-NO₂ bond. cdnsciencepub.com This homolytic scission results in the formation of an alkoxy radical (RO•) and a nitrogen dioxide (NO₂) molecule.

ArRCH-O-NO₂ + hν → ArRCH-O• + NO₂

These initial products are highly reactive and can engage in a series of secondary reactions. For instance, in the presence of a suitable solvent like benzene (B151609) or ethanol, the process can lead to the photonitration of other molecules. One study demonstrated that irradiating a solution of a nitrate ester and diphenylamine (B1679370) resulted in the formation of 2-nitro-, 4-nitro-, N-nitroso-, and 4-nitrosodiphenylamine. cdnsciencepub.com Another approach involves using a photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates highly reactive species capable of destructing nitrate esters into simpler molecules like H₂O, CO₂, and NOx. dtic.mil

Role in Advanced Materials Chemistry and Energetic Formulations

Application as Energetic Plasticizers and Components in Propellants

2-Aminoethyl nitrate (B79036), containing a nitrate ester group, falls into this category of energetic plasticizers. chemicalbook.com The presence of the nitrate ester group is a classic method for increasing the density and energetic power of a molecule. nih.gov Compounds like N-(2-nitrooxyethyl)nitramines (NENAs), which are structurally related to 2-aminoethyl nitrate, have been shown to be effective energetic plasticizers in various binders, including nitrocellulose and polyether adhesives. researchgate.net The primary function of these plasticizers is to soften the polymer matrix, lowering the glass transition temperature (Tg) and making the formulation more flexible and easier to process. nih.gov

The application of nitrate esters as plasticizers is a well-established practice to improve the performance of propellants. researchgate.net They are key ingredients in composite modified double base (CMDB) propellants, which utilize an energetic binder system. researchgate.net

Impact on Thermal Stability, Energy Content, and Mechanical Properties of Formulations

The incorporation of energetic plasticizers like 2-Aminoethyl nitrate has a profound impact on the key characteristics of energetic formulations.

Thermal Stability: A critical factor for the safe handling and storage of energetic materials is their thermal stability. While nitrate esters are highly energetic, they can also exhibit poor thermal stability. google.com For instance, nitroglycerine (NG), a widely used energetic plasticizer, decomposes at around 50°C. nih.gov Research has focused on developing alternative nitrate esters with improved thermal stability. nih.gov The thermal decomposition of Group 2 nitrates, for example, shows that stability increases down the group, a principle that underscores the importance of molecular structure in determining thermal properties. libretexts.orgchemguide.co.uk The thermal reaction behavior of energetic materials is often studied using techniques like differential scanning calorimetry (DSC) to determine parameters such as activation energy. mdpi.com

Energy Content: The primary advantage of using energetic plasticizers is the enhancement of the formulation's energy content. The presence of the nitrate ester group in 2-Aminoethyl nitrate contributes positively to the heat of formation and oxygen balance of the propellant, leading to a higher specific impulse (Isp). researchgate.net The goal is to enhance performance by increasing the energy of solid propellants, often by incorporating energetic binders, plasticizers, and a higher percentage of energetic solids like nitramines. researchgate.net

Mechanical Properties: Energetic plasticizers play a vital role in improving the mechanical properties of propellant formulations, particularly their flexibility at low temperatures. nih.govresearchgate.net This is crucial for ensuring the structural integrity of the propellant grain under various operational conditions. The plasticizer softens the polymer binder, making it less brittle. nih.gov For instance, studies on different nitrate ester plasticizers have shown their ability to improve the strain capabilities of propellants at low temperatures. researchgate.net

Table 1: Impact of Energetic Plasticizers on Formulation Properties

| Property | Impact of Energetic Plasticizer (e.g., 2-Aminoethyl nitrate) | Reference |

|---|---|---|

| Thermal Stability | Can be a limiting factor, with research focused on developing more stable derivatives. | nih.govgoogle.com |

| Energy Content | Significantly increases the specific impulse and overall energy of the formulation. | researchgate.net |

| Mechanical Properties | Enhances flexibility and strain capability, especially at low temperatures. | nih.govresearchgate.net |

Chemical Compatibility Studies with Other Energetic Molecules (e.g., Ammonium (B1175870) Perchlorate (B79767), Ammonium Nitrate)

Chemical compatibility is a critical consideration in the formulation of energetic materials to prevent unintended reactions that could compromise safety and performance. Ammonium perchlorate (NH₄ClO₄) and ammonium nitrate (NH₄NO₃) are common solid oxidizers in composite propellants. vanderbilt.edu

Development of Novel Energetic Materials Containing Nitrate Ester Functionalities

The field of energetic materials is continuously evolving, with a strong emphasis on the development of novel molecules that offer superior performance and safety characteristics. researchgate.netdtic.mil

Synthesis and Characterization of Nitrate Ester Derivatives for Enhanced Performance

The synthesis of new nitrate ester derivatives is a key area of research aimed at overcoming the limitations of traditional energetic plasticizers like nitroglycerine. nih.govresearchgate.net The goal is to create molecules with higher thermal stability, lower sensitivity to shock and friction, and improved energetic properties. nih.govgoogle.com

The synthesis of energetic materials often involves nitration reactions. For instance, the industrial production of nitrate esters typically uses a sulfonitric acid medium. researchgate.net The synthesis of N-(2-aminoethyl)-2-acetamidyl gellan gum involves a multi-step process including reaction with tert-butyl N-(2-aminoethyl) carbamate. nih.gov Similarly, the synthesis of other energetic plasticizers can involve complex pathways to introduce desired functional groups. researchgate.net

Characterization of these new compounds is crucial to understand their properties. Techniques such as spectroscopic analysis, rheological studies, and thermogravimetric analysis are employed to determine the structure, physical properties, and thermal behavior of the synthesized materials. nih.gov

Computational Design of Energetic Plasticizers

In recent years, computational chemistry has become an invaluable tool in the design of new energetic materials. nih.gov Quantum mechanical methods can be used to predict the physicochemical properties of molecules, such as density and heat of formation, before they are synthesized in the laboratory. at.ua This allows for the screening of a large number of potential candidates and the identification of the most promising structures.

Theoretical predictions can help in designing plasticizers with tailored properties, such as improved stability and energy content. nih.gov By modeling the molecular structure and its relationship to performance parameters, researchers can rationally design the next generation of energetic plasticizers containing nitrate ester functionalities.

Environmental Fate and Atmospheric Chemistry of Organic Nitrates

Formation Mechanisms of Organic Nitrates in the Atmosphere

Organic nitrates are primarily formed through the atmospheric oxidation of VOCs. The formation of 2-Aminoethyl nitrate (B79036) would likely proceed via the oxidation of its precursor, which is expected to be a two-carbon amine such as ethylamine (B1201723) or ethanolamine (B43304).

Hydroxyl Radical (OH)-Initiated Oxidation of Volatile Organic Compounds (VOCs) in the Presence of NOx

During the daytime, the dominant atmospheric oxidant is the hydroxyl radical (OH). The reaction of OH with a VOC (RH) proceeds by abstracting a hydrogen atom to form an alkyl radical (R•). This radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2•). In the presence of nitric oxide (NO), the peroxy radical can react via two main channels: one that produces an alkoxy radical (RO•) and nitrogen dioxide (NO2), and a minor channel that forms an organic nitrate (RONO2). mdpi.com

The reaction sequence is as follows:

RH + OH → R• + H2O

R• + O2 → RO2•

RO2• + NO → RONO2 (minor channel)

RO2• + NO → RO• + NO2 (major channel)

For 2-Aminoethyl nitrate, the precursor would likely be 2-aminoethanol (MEA). Studies on the OH-initiated oxidation of MEA have shown that H-abstraction can occur from the -CH2-, -NH2, and -OH groups, leading to different isomeric radicals. researchgate.netmdpi.com The subsequent reaction with NO would determine the yield of the corresponding nitrate. The branching ratio for the formation of the nitrate depends on the structure of the peroxy radical, temperature, and pressure. For small alkyl groups, the yield is typically a few percent. copernicus.org

Nitrate Radical (NO3)-Initiated Oxidation of Olefins

At night, in the absence of sunlight to cause photolysis, the nitrate radical (NO3) becomes a significant oxidant. copernicus.orgnih.gov The NO3 radical is formed from the reaction of NO2 with ozone (O3). copernicus.orgnih.gov NO3 radicals react rapidly with unsaturated VOCs (olefins) by adding to the double bond, which, after a series of reactions involving O2 and NO, can lead to the formation of organic nitrates. nih.gov

The formation of 2-Aminoethyl nitrate through this pathway would require an unsaturated two-carbon amine precursor, such as vinylamine. The reaction would proceed as follows:

CH2=CHNH2 + NO3 → •O2N-CH2-CH(•)NH2

•O2N-CH2-CH(•)NH2 + O2 → •O2N-CH2-CH(O2•)NH2

•O2N-CH2-CH(O2•)NH2 + NO → •O2N-CH2-CH(O•)NH2 + NO2

•O2N-CH2-CH(O2•)NH2 + NO → •O2N-CH2-CH(ONO2)NH2 (Organic Nitrate)

The yields of organic nitrates from NO3-initiated oxidation are generally higher than from OH-initiated oxidation during the day. chemicalbook.com

Alternative Formation Routes (e.g., Formaldehyde (B43269) with Nitric Acid)

Recent research has explored alternative pathways for organic nitrate formation. One such proposed mechanism is the reaction of formaldehyde (HCHO) with nitric acid (HNO3), which can be catalyzed by species like water, ammonia, or amines to form hydroxymethyl nitrate (H2C(OH)ONO2). nih.gov This suggests that direct reactions between atmospheric aldehydes and nitric acid, potentially catalyzed by ambient amines, could contribute to the organic nitrate budget. nih.gov

In the context of 2-Aminoethyl nitrate, a potential, though likely minor, pathway could involve the reaction of aminoacetaldehyde (a first-generation oxidation product of MEA) with nitric acid. mdpi.comnih.gov It is also possible for amines to react with nitric acid to form aminium nitrate salts, which are a component of atmospheric aerosols. copernicus.org

Atmospheric Lifetime and Removal Processes of Organic Nitrates

The atmospheric lifetime of organic nitrates is a critical factor in determining their impact on air quality and the transport of reactive nitrogen. Lifetimes can range from hours to days, depending on the structure of the organic nitrate and ambient conditions. copernicus.org The primary removal pathways are photolysis, chemical oxidation, and deposition (both dry and wet).

Photolysis and Oxidation Pathways

Organic nitrates absorb ultraviolet radiation and can be broken down by sunlight in a process called photolysis. This process typically cleaves the O-NO2 bond, releasing NO2 and an alkoxy radical. capes.gov.br The rate of photolysis is dependent on the specific organic nitrate and the intensity of solar radiation. For some monoterpene-derived nitrates, photolysis lifetimes can be on the order of a few hours. copernicus.org

Organic nitrates can also be removed by reaction with atmospheric oxidants, primarily the OH radical during the day and potentially the NO3 radical at night. The rate of OH oxidation is influenced by the structure of the organic nitrate, with the nitrate group having a deactivating effect on the molecule. copernicus.org For many organic nitrates, the atmospheric lifetime with respect to OH oxidation is on the order of days to weeks.

| Compound | Formation Pathway | Atmospheric Lifetime | Primary Removal Process | Reference |

|---|---|---|---|---|

| Monoterpene Nitrates | OH/NO3 Oxidation of Monoterpenes | ~2 hours | Uptake to aerosol/deposition | copernicus.org |

| Isoprene Nitrates | OH Oxidation of Isoprene | Hours to a day | Oxidation, Deposition | nih.gov |

| 2-aminoethanol (precursor) | - | ~3.6 hours | OH Oxidation | nih.gov |

Hydrolysis in Aqueous Aerosols and Surface Deposition

Organic nitrates can be taken up by atmospheric aerosols and cloud droplets. Once in the aqueous phase, they can undergo hydrolysis to form an alcohol and nitric acid. nih.govcopernicus.org The rate of hydrolysis is highly dependent on the structure of the organic nitrate. Tertiary and allylic nitrates tend to hydrolyze rapidly, with lifetimes on the scale of minutes to hours, while primary and secondary nitrates are generally more stable. nih.govsigmaaldrich.com Given that 2-Aminoethyl nitrate is a primary nitrate, its hydrolysis in atmospheric aerosols is expected to be relatively slow unless catalyzed by acidic conditions. nih.gov

Dry and wet deposition are also important removal mechanisms for organic nitrates. Dry deposition involves the direct transfer of the gaseous molecule or the aerosol particle it resides in to the Earth's surface. Wet deposition occurs when organic nitrates are scavenged by precipitation.

| Compound Type | Hydrolysis Lifetime | Conditions | Reference |

|---|---|---|---|

| Tertiary Monoterpene Nitrates | 13.9 min to 8.5 hours | Bulk solution, varying pH | nih.gov |

| Secondary Monoterpene Nitrates | Stable at neutral pH | Bulk solution | nih.gov |

| Particulate Organic Nitrates (from α- and β-pinene) | < 30 minutes (for hydrolyzable fraction) | Aerosol chamber study | copernicus.org |

Contribution to Secondary Organic Aerosol (SOA) Formation

Organic nitrates, including amino-substituted compounds like 2-aminoethyl nitrate, are significant contributors to the formation of secondary organic aerosol (SOA), a major component of atmospheric particulate matter. SOA is formed when volatile organic compounds (VOCs) are oxidized in the atmosphere to form less volatile products that can partition into the particle phase. nih.govwikipedia.org The formation of organic nitrates provides a pathway for nitrogen oxides (NOx), which are primarily anthropogenic, to become incorporated into these aerosol particles.

The atmospheric oxidation of aliphatic amines, such as the precursor to 2-aminoethyl nitrate (ethanolamine, also known as monoethanolamine or MEA), is a known pathway to particle formation. copernicus.org Laboratory chamber studies have demonstrated that the photooxidation of various amines in the presence of NOx leads to the formation of aerosol. copernicus.org A significant portion of this aerosol mass can consist of aminium nitrate salts, formed through acid-base reactions between the amine and nitric acid. copernicus.org However, these salts can be semi-volatile and may repartition back to the gas phase as the precursor amine is consumed. copernicus.org

Beyond salt formation, the oxidation of amines contributes to the organic fraction of SOA. The oxidation of volatile organic compounds by the nitrate radical (NO₃), particularly at night, is a key process. wikipedia.org This reaction can produce a wide array of organic nitrates. copernicus.org For instance, studies on the NO₃ oxidation of biogenic volatile organic compounds (BVOCs) like monoterpenes and sesquiterpenes show that organonitrates are often a dominant component of the resulting aerosol. nih.govnih.gov The SOA yield from these reactions can be substantial, though it varies significantly depending on the specific precursor VOC. nih.govnih.gov

Recent research has highlighted the role of particulate nitrate photolysis in enhancing the oxidation of amines. acs.org For example, the presence of nitrate has been shown to significantly increase the photodegradation of MEA, leading to the formation of products like aminoacetaldehyde. acs.org These products can undergo further reactions, contributing to the formation of brown carbon (BrC), a light-absorbing component of organic aerosol. acs.org While tertiary amines have been found to form more significant non-salt organic aerosol compared to primary and secondary amines upon oxidation, all classes of amines studied demonstrate the potential to form aerosols. copernicus.org The oxidation of tertiary amines by the nitrate radical, in particular, may be an important nighttime source of SOA. copernicus.org

The table below summarizes SOA yields from the oxidation of various precursors, illustrating the significant contribution of organic nitrate formation pathways.

Table 1: Secondary Organic Aerosol (SOA) Yields from Oxidation of Various Precursors

| Precursor VOC | Oxidant | SOA Yield (%) | Organic Mass Loading (µg/m³) | Reference |

|---|---|---|---|---|

| Isoprene | NO₃ | 4.3 - 23.8 | - | copernicus.org |